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Compound of Interest

Compound Name: Isopropyl 2-bromobutanoate

CAS No.: 6291-98-1

Cat. No.: B14116792

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior
Application Scientist
Introduction

Isopropyl 2-bromobutanoate is a halogenated ester of significant interest in organic synthesis

and as a potential building block in the development of novel pharmaceutical agents. Its

reactivity is largely dictated by the presence of the bromine atom at the alpha-position to the

carbonyl group, making it a versatile precursor for a variety of chemical transformations. A

thorough understanding of its spectroscopic characteristics is paramount for reaction

monitoring, quality control, and structural elucidation of its derivatives. This in-depth technical

guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for isopropyl 2-bromobutanoate,

synthesized from the analysis of analogous compounds and established spectroscopic

principles.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 5 Tech Support

https://www.benchchem.com/product/b14116792#bc-rfq
https://www.benchchem.com/product/b14116792/docs?utm_src=pdf-body#spectroscopic-profile-of-isopropyl-2-bromobutanoate-a-technical-guide
https://www.benchchem.com/product/b14116792/docs?utm_src=pdf-body#spectroscopic-profile-of-isopropyl-2-bromobutanoate-a-technical-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14116792?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Structure and Key Features
The structure of isopropyl 2-bromobutanoate, C₇H₁₃BrO₂, presents several key features that

will manifest in its spectroscopic data. The molecule contains a chiral center at the second

carbon (C2), the site of bromination. The presence of the electron-withdrawing bromine atom

alpha to the carbonyl group is expected to significantly influence the chemical environment of

nearby protons and carbons.

Caption: Molecular structure of isopropyl 2-bromobutanoate.

¹H NMR Spectroscopy: Predicted Chemical Shifts
and Coupling Constants
The proton NMR spectrum of isopropyl 2-bromobutanoate is predicted to exhibit distinct

signals corresponding to the different proton environments in the molecule. The presence of

the electronegative bromine atom at the α-position will cause a significant downfield shift for the

proton on C2.

Predicted ¹H NMR Data (in CDCl₃)
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Protons
Predicted
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Rationale for
Prediction

H-a (CH₃-CH₂-) ~1.05 Triplet ~7.4

Typical chemical

shift for a methyl

group adjacent to

a methylene

group.

H-b (-CH₂-

CHBr-)
~2.0 - 2.2 Multiplet -

Diastereotopic

protons due to

the adjacent

chiral center,

expected to

show complex

splitting.

H-c (-CHBr-) ~4.2 - 4.4 Triplet ~7.0

Downfield shift

due to the strong

deshielding

effect of the

adjacent bromine

atom and

carbonyl group.

H-d (-O-

CH(CH₃)₂)
~5.0 - 5.1 Septet ~6.3

Typical shift for a

proton on a

carbon attached

to an ester

oxygen.

H-e (-O-

CH(CH₃)₂)
~1.25 Doublet ~6.3

Two equivalent

methyl groups of

the isopropyl

ester.

Experimental Protocol for ¹H NMR Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14116792?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Dissolve approximately 10-20 mg of isopropyl 2-bromobutanoate in

~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard.

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Acquisition Parameters:

Number of scans: 16-32

Relaxation delay: 1-2 seconds

Pulse width: 90°

Spectral width: -2 to 12 ppm

Processing: Apply Fourier transformation, phase correction, and baseline correction to the

acquired free induction decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00

ppm. Integrate the signals to determine the relative proton ratios.

To cite this document: BenchChem. [Spectroscopic Profile of Isopropyl 2-Bromobutanoate: A
Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14116792/docs#spectroscopic-profile-of-isopropyl-2-
bromobutanoate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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